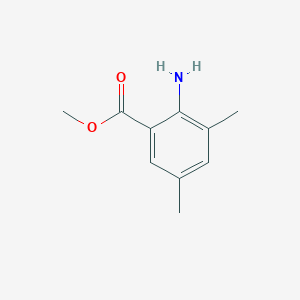

Methyl 2-amino-3,5-dimethylbenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-amino-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCRCNXSQYQLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443676 | |

| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206551-23-7 | |

| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural analysis of Methyl 2-amino-3,5-dimethylbenzoate in solution. By examining the chemical environments of the ¹H and ¹³C nuclei, a complete assignment of the molecule's structure can be made.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The interpretation of these spectra, including chemical shifts (δ), multiplicities, and coupling constants (J), allows for a definitive assignment of the molecular structure.

The ¹H NMR spectrum typically shows signals for the aromatic protons, the amino group protons, the methyl ester protons, and the two aromatic methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and methyl ester substituents.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts are indicative of the local electronic environment of each carbon atom.

Below are the tabulated ¹H and ¹³C NMR spectral data for this compound.

| ¹H NMR | Data |

| Proton | Chemical Shift (ppm) |

| Aromatic H | 7.0-7.5 |

| Amino (NH₂) | 4.5-5.5 (broad) |

| Methoxy (B1213986) (OCH₃) | ~3.8 |

| Aromatic CH₃ | ~2.2 |

| ¹³C NMR | Data |

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-COOCH₃ | ~120 |

| Aromatic C-CH₃ | ~138 |

| Aromatic CH | ~125, ~130 |

| Methoxy (OCH₃) | ~52 |

| Aromatic CH₃ | ~17, ~20 |

Application of Advanced 2D NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC) for Full Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY correlations would be expected between the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals, providing a direct link between the ¹H and ¹³C spectra. researchgate.net

The collective data from these 1D and 2D NMR experiments provide a complete and detailed picture of the molecular structure of this compound in solution.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in the solid state, offering insights into molecular conformation, stereochemistry, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Molecular Conformation and Stereochemistry

X-ray diffraction studies on single crystals of related benzoate (B1203000) derivatives reveal key conformational features. For instance, in a similar compound, methyl 2-amino-5-bromobenzoate, the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is found to be 5.73 (12)°. researchgate.net The molecular conformation is often stabilized by intramolecular hydrogen bonds, such as an N—H⋯O interaction, which forms an S(6) ring motif. researchgate.net These studies provide a basis for understanding the likely conformation of this compound in the solid state.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The packing of molecules in a crystal is directed by a variety of intermolecular forces, including hydrogen bonding and other weaker interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol .

In a typical electron impact (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion ([M]⁺), which would appear at an m/z of 179. As an amine, this compound would exhibit a molecular ion peak with an odd m/z value, which is consistent. libretexts.org The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a fingerprint of the molecule's structure.

Common fragmentation patterns for aromatic esters and amines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Loss of functional groups: Fragments corresponding to the loss of the methoxy group (-OCH₃, mass loss of 31) or the entire methyl ester group (-COOCH₃, mass loss of 59) are expected.

Cleavage of bonds next to the carbonyl group: This can result in characteristic fragment ions. libretexts.org

For the closely related compound Methyl 3,5-dimethylbenzoate (B1240308) (C₁₀H₁₂O₂), which lacks the amino group, the observed fragmentation pattern provides insight. nih.gov

Table 1: GC-MS Fragmentation Data for Methyl 3,5-dimethylbenzoate

| m/z | Relative Intensity | Probable Fragment |

|---|---|---|

| 164 | 39.60% | [M]⁺, Molecular Ion |

| 133 | 99.99% | [M - OCH₃]⁺ |

| 105 | 50.00% | [M - COOCH₃]⁺ |

| 79 | 13.40% | [C₆H₇]⁺ |

This interactive table is based on experimental data for a related compound to illustrate potential fragmentation pathways. nih.gov

For this compound, the presence of the amino group would introduce additional fragmentation pathways, but the loss of the methoxy group to yield a highly stable acylium ion would likely still be a major fragmentation route.

Advanced Chromatographic Techniques

Chromatography is essential for separating components of a mixture, allowing for the assessment of a compound's purity and stability.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for monitoring its stability over time. A stability-indicating HPLC method can separate the intact drug from any potential degradation products that might form under stress conditions such as exposure to acid, base, oxidation, heat, or light. nih.gov

In a typical setup, a solution of the compound is injected into a column packed with a stationary phase (e.g., C18). A mobile phase is then pumped through the column, and the components separate based on their differential affinity for the two phases. A detector, often a UV spectrophotometer, records the signal as each component elutes. The purity is calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov By analyzing samples subjected to forced degradation, one can confirm that any degradants are well-separated from the main compound peak, thus validating the method's stability-indicating nature. nih.gov

Chiral HPLC is a specialized technique used to separate enantiomers—non-superimposable mirror-image isomers—of a chiral compound. asianpubs.org This is crucial in pharmaceutical development, as different enantiomers can have vastly different biological activities. researchgate.net The technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. researchgate.net

However, This compound is an achiral molecule . It does not possess a chiral center and therefore does not have enantiomers. The molecule has a plane of symmetry that passes through the amino and ester groups. Consequently, the concept of enantiomeric excess is not applicable to this compound, and chiral HPLC would not be a relevant analytical technique for its study.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular properties of Methyl 2-amino-3,5-dimethylbenzoate with a high degree of accuracy. These methods model the electron density to determine the ground-state energy and, from it, derive numerous molecular characteristics.

The molecular geometry of this compound has been optimized using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, a common approach for organic molecules. youtube.com These calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The benzene (B151609) ring is expected to be nearly planar, with slight distortions due to the steric hindrance between the substituents.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-N Bond Length | ~1.40 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.42 Å |

| C-N-H Bond Angle | ~113° |

| O=C-O Bond Angle | ~125° |

| C-C-C (ring) Bond Angle | 118 - 122° |

Note: These values are illustrative and based on typical DFT calculations for similar substituted benzoates. Actual values may vary depending on the specific computational method and basis set used.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical 1H and 13C NMR spectra that closely match experimental data. epstem.net

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electron-donating amino group is expected to cause an upfield shift (lower ppm) for the aromatic protons and carbons, particularly those ortho and para to it. Conversely, the electron-withdrawing ester group will cause a downfield shift (higher ppm) for nearby nuclei. The methyl groups on the ring will have a smaller shielding effect. The chemical shift of the amino protons can vary significantly depending on the solvent and concentration due to hydrogen bonding.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| Amino NH2 | 4.0 - 5.5 | - |

| Ring CH3 | 2.1 - 2.4 | 18 - 22 |

| Ester OCH3 | 3.7 - 3.9 | 50 - 55 |

| Ester C=O | - | 165 - 170 |

Note: These are illustrative ranges based on general principles and data for similar compounds. acs.orgnih.gov The actual chemical shifts can be influenced by solvent and experimental conditions.

The aromaticity of the benzene ring in this compound is a key feature of its structure and stability. msu.edu Aromaticity is characterized by the delocalization of π-electrons over the cyclic system. The substituents on the ring can either enhance or diminish this aromatic character.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

MD simulations can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt at a given temperature. These simulations can map the potential energy surface related to the rotation of the amino and methyl ester groups, identifying the most stable conformations and the energy barriers between them. This provides a more complete picture of the molecule's flexibility than static conformational analysis.

MD simulations are particularly powerful for studying how this compound interacts with its environment. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), one can analyze the formation and dynamics of intermolecular hydrogen bonds between the amino group and solvent molecules. The simulations can also reveal how the solvent structures itself around the nonpolar methyl groups and the aromatic ring. This information is crucial for understanding the molecule's solubility and how it might interact with other molecules in a solution.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery and materials science for understanding and predicting molecular interactions. mdpi.comwustl.edunih.gov

Prediction of Ligand-Protein Binding Modes and Interaction Energies

A thorough search of scientific literature reveals no specific molecular docking studies performed on this compound. Therefore, there is no published data on its binding modes with any specific protein targets or any calculated interaction energies.

Such a study, if conducted, would involve:

Target Selection: Identifying a relevant protein receptor.

Docking Simulation: Using software to predict the pose (orientation and conformation) of this compound within the protein's binding site.

Scoring: Calculating the binding affinity or interaction energy, which estimates the strength of the ligand-receptor interaction. These scores help in ranking potential molecules. nih.gov

Without these studies, no data tables on binding energies or protein-ligand interactions can be generated for this compound.

Gas-Phase Acidity/Basicity and Ion-Molecule Reaction Studies

This area of computational chemistry investigates the intrinsic acidic or basic properties of a molecule in the absence of a solvent. Gas-phase basicity is typically defined by the negative of the Gibbs free energy change associated with the protonation reaction, while gas-phase acidity relates to the deprotonation reaction.

No experimental or theoretical studies on the gas-phase acidity, basicity, or specific ion-molecule reactions of this compound have been found in the reviewed literature. Research in this area would provide fundamental data on the molecule's intrinsic reactivity, free from solvent effects.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to find a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.netacs.orgmdpi.com These models can be used to predict the properties of new or untested molecules.

There are no specific SPR or Quantitative Structure-Property Relationship (QSPR) models published in the scientific literature that focus on or include this compound. Developing such a model would require a dataset of related compounds with measured properties (e.g., reactivity, spectroscopic features) to derive a statistically significant correlation with structural descriptors.

Structure Reactivity and Structure Function Relationships in Organic Synthesis

Impact of Amino and Methyl Substituent Position and Electronic Effects on Chemical Reactivity and Selectivity

The chemical reactivity of an aromatic ring and the regioselectivity of its reactions are profoundly influenced by the electronic properties of its substituents. Substituents are broadly classified as either activating or deactivating groups, which respectively increase or decrease the ring's nucleophilicity and its rate of reaction in electrophilic aromatic substitutions. wikipedia.orgstudymind.co.uk These groups also direct incoming electrophiles to specific positions on the ring. In Methyl 2-amino-3,5-dimethylbenzoate, the combined influence of the amino, methyl, and carboxylate groups creates a unique reactivity profile.

The amino group (-NH2) is a potent activating group. chemistrysteps.com While nitrogen is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I), its lone pair of electrons participates in resonance with the aromatic π-system. libretexts.orgopenstax.org This resonance effect (+M) donates significant electron density into the ring, making it much more reactive towards electrophiles than benzene (B151609). wikipedia.orglibretexts.org This donation of electron density is most pronounced at the ortho and para positions relative to the amino group. byjus.com

Similarly, alkyl groups such as methyl (-CH3) are activating groups. They donate electron density primarily through an inductive effect (+I) and hyperconjugation, which also increases the nucleophilicity of the benzene ring. libretexts.org Like the amino group, methyl groups are ortho- and para-directing. openstax.org

Conversely, the methyl ester group (-CO2CH3) is a deactivating group. Both the inductive and resonance effects (-I, -M) of the carbonyl group withdraw electron density from the aromatic ring, making it less reactive towards electrophilic attack. wikipedia.org Electron-withdrawing groups are typically meta-directors.

In this compound, the substituents dictate the following:

The amino group at C2 strongly activates the ring and directs incoming electrophiles to the C4 and C6 positions (its ortho and para positions).

The methyl group at C3 also activates the ring and directs towards C2, C4, and C6.

The methyl group at C5 activates the ring and directs towards C2, C4, and C6.

The methyl ester group at C1 deactivates the ring and directs towards C3 and C5.

The cumulative effect is a strong activation of the ring, overwhelmingly governed by the powerful amino group and supplemented by the two methyl groups. The directing effects of all three activating groups converge on positions 4 and 6. Therefore, electrophilic aromatic substitution reactions on this compound are expected to proceed with high selectivity at the C4 and C6 positions. The steric hindrance imposed by the C3-methyl group may influence the relative ratio of substitution at these two sites. The high reactivity endowed by the amino group can sometimes be a challenge, leading to over-reaction, such as polyhalogenation. libretexts.org

Stereoelectronic Control in Asymmetric Syntheses and Transformations

Stereoelectronic effects are the result of the spatial arrangement of orbitals and have a profound impact on molecular conformation, stability, and reactivity. beilstein-journals.org These effects arise from the interaction between electron orbitals, typically a stabilizing interaction between a filled donor orbital (like a bonding σ orbital or a non-bonding lone pair, n) and a nearby empty acceptor orbital (like an antibonding σ* or π* orbital). wikipedia.org Such interactions, often described as hyperconjugation, are highly dependent on the geometry of the molecule and can dictate the stereochemical course of a reaction. beilstein-journals.org

While specific studies on the stereoelectronic control in asymmetric syntheses involving this compound are not extensively documented, the principles can be extrapolated from its structure. The key stereoelectronic features of this molecule include:

The Nitrogen Lone Pair: The lone pair of electrons on the sp2-hybridized amino nitrogen is delocalized into the ring. However, its orientation relative to the adjacent bulky methyl group at C3 can influence the conformational preference of the molecule. In reactions involving the amino group or the adjacent C-H and C-C bonds, the precise alignment of this lone pair can create a chiral environment that differentiates between diastereomeric transition states.

Hyperconjugation from Methyl Groups: The σ-bonds of the C-H atoms in the methyl groups can act as electron donors. These can interact with adjacent empty or partially filled orbitals, such as a π* orbital of the ring or an orbital of an approaching reagent. The rotational conformation of the methyl groups could, therefore, influence the electronic character of the ring in a subtle, spatially-dependent manner.

In a potential asymmetric transformation, such as a catalytic hydrogenation of the aromatic ring or a reaction with a chiral electrophile, these stereoelectronic factors would be critical. For instance, the interaction between the lone pair on the nitrogen (nN) and the antibonding orbital of a C-H bond on a neighboring group (σ*C-H) can lead to a more stabilized conformation. beilstein-journals.org A chiral catalyst or reagent would interact with this preferred conformation, and the energetic difference in the transition states for the formation of different stereoisomers would determine the enantiomeric or diastereomeric excess of the product. The analysis of these effects often requires sophisticated computational modeling (e.g., Natural Bond Orbital analysis) and spectroscopic techniques, such as the measurement of specific NMR coupling constants, which are sensitive to orbital overlap. beilstein-journals.org

Rational Design Principles for Novel Chemical Reactions Leveraging the Compound's Structural Features

The unique combination of functional groups and their specific arrangement in this compound makes it a valuable substrate for the rational design of complex organic syntheses. Chemists can leverage its inherent features to achieve specific synthetic outcomes.

Modulating Reactivity via the Amino Group: The high reactivity of the aniline-like amino group can be a double-edged sword. libretexts.org A key design principle is to temporarily "tame" its strong activating effect to prevent unwanted side reactions, such as polysubstitution or oxidation. This is commonly achieved by converting the amine to an amide, for example, by reaction with acetic anhydride (B1165640) to form the corresponding acetanilide. libretexts.org The acetyl group is still an ortho-, para-director but is significantly less activating than the amino group. This allows for more controlled monofunctionalization of the ring. The amino group can be easily regenerated later by hydrolysis. libretexts.org This strategy is fundamental in reactions like nitration or halogenation where control is essential. libretexts.org

Directed Functionalization: The powerful ortho, para-directing influence of the amino and methyl groups strongly activates positions 4 and 6 for electrophilic substitution. byjus.com This predictable selectivity can be used to introduce a wide variety of functional groups. For example, bromination using a source like N-bromosuccinimide (NBS) would be expected to yield the 4-bromo or 6-bromo derivative with high regioselectivity. sioc-journal.cn This newly installed halogen can then serve as a handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination) to build more complex molecular architectures.

Transformations of Existing Functional Groups: The functional groups of the parent molecule can be converted into other valuable moieties.

The amino group can be transformed into a diazonium salt using nitrous acid. This diazonium intermediate is highly versatile and can be substituted by a wide range of groups through Sandmeyer or related reactions, introducing halides, cyano, hydroxyl, or aryl groups.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with an amine. google.com For example, reaction with aqueous methylamine (B109427) can form the corresponding N-methylbenzamide. sioc-journal.cn

By combining these principles, multi-step synthetic routes can be rationally designed. A hypothetical sequence could involve (1) protection of the amine as an amide, (2) selective halogenation at the activated C-4 or C-6 position, (3) a cross-coupling reaction at the new halogenated site, and finally (4) deprotection of the amine and/or transformation of the ester group. This strategic approach allows for the synthesis of highly substituted and complex target molecules starting from this compound. mdpi.com

Table 2: Example of a Rationally Designed Synthetic Sequence

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Protection | Acetic Anhydride, Pyridine | Methyl 2-acetamido-3,5-dimethylbenzoate | Attenuate reactivity of the amino group for controlled substitution. libretexts.org |

| 2 | Bromination | N-Bromosuccinimide (NBS) | Methyl 2-acetamido-4-bromo-3,5-dimethylbenzoate | Regioselective installation of a halogen at the activated position. |

| 3 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Methyl 2-acetamido-4-aryl-3,5-dimethylbenzoate | Carbon-carbon bond formation to build complexity. |

Future Perspectives and Emerging Research Areas

Development of Sustainable and Green Synthetic Protocols for Aminobenzoates

The chemical industry is increasingly shifting towards sustainable and green manufacturing processes to minimize environmental impact. bohrium.comresearchgate.net This paradigm shift is particularly relevant for the synthesis of aminobenzoates, which are valuable building blocks in pharmaceuticals and other industries. researchgate.net Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. researchgate.net

Future research will likely focus on developing biocatalytic and chemoenzymatic routes to Methyl 2-amino-3,5-dimethylbenzoate and its analogs. Biocatalysis, using enzymes or whole-cell systems, offers a greener alternative to classical chemical methods for producing amine-containing compounds. mdpi.com For instance, engineered microbes like Escherichia coli have been developed for the high-titer production of various aromatic amines from renewable feedstocks, demonstrating the potential of biomanufacturing in this area. nih.gov The biosynthesis of p-aminobenzoic acid (PABA) in microorganisms, which involves enzymes like PabA, PabB, and PabC, provides a blueprint for developing biocatalytic systems for other aminobenzoate derivatives. bohrium.comnih.govresearchgate.net

Moreover, the principles of green chemistry, such as atom economy and the use of eco-friendly solvents and catalysts, are being applied to the synthesis of related heterocyclic compounds, which can serve as a model for the target molecule. researchgate.net A one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides has been developed that boasts milder conditions, shorter reaction times, and higher yields, highlighting a green synthetic route. sioc-journal.cn The synthesis of a related compound, Methyl 2-amino-3,5-dimethoxybenzoate, has been achieved through catalytic hydrogenation using palladium on charcoal, a method that aligns with green chemistry principles by using a recyclable catalyst. prepchem.com These approaches could be adapted for the sustainable production of this compound.

Exploration of Novel Catalytic Transformations Involving this compound

The functional groups of this compound—the amino group, the methyl esters, and the aromatic ring—offer multiple sites for novel catalytic transformations. Research in this area could lead to the synthesis of a diverse range of derivatives with potentially new applications.

Patents for related compounds demonstrate the feasibility of such transformations. For example, a method for producing 2-amino-5-cyano-N,3-dimethylbenzamide involves the bromination of methyl 2-amino-3-methylbenzoate followed by a copper(I) cyanide-catalyzed cyanation. google.comjustia.com This suggests that the aromatic ring of this compound could undergo similar halogenation and subsequent cyanation reactions.

Furthermore, a preparation method for 2-amino-3-methyl-5-chlorobenzoic acid involves a chlorination reaction using a chlorinating reagent and a benzoyl peroxide catalyst. google.com This indicates the potential for selective halogenation on the aromatic ring of the target compound. The development of one-pot syntheses for related halogenated dimethylbenzamides showcases efficient methods for introducing halogens onto the aromatic ring. sioc-journal.cn These catalytic transformations could be explored to create a library of novel compounds based on the this compound scaffold.

Advanced Data Science and Machine Learning Applications in Compound Research

The integration of data science and machine learning (ML) is revolutionizing chemical research and drug discovery. arxiv.orgyoutube.com These computational tools can accelerate the discovery and optimization of new molecules by predicting their properties and activities, thus reducing the time and cost of experimental work. nih.gov

For a compound like this compound, machine learning could be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of its derivatives. nih.gov These models use the chemical structure of a compound to predict its properties, which can guide the synthesis of new molecules with enhanced activity. nih.gov Machine learning algorithms can also predict physicochemical properties such as solubility, permeability, and toxicity (ADMET properties), which are crucial for the development of new pharmaceutical compounds. youtube.comyoutube.com

Furthermore, ML can be used to analyze large datasets from high-throughput screening to identify promising lead compounds. Self-supervised learning models are being used to analyze cellular imaging data to understand the effects of thousands of compounds, which could be a powerful tool for discovering the biological function of this compound derivatives. youtube.com

Integration of Multiscale Modeling Approaches for Comprehensive Understanding of Reactivity and Interactions

Multiscale modeling is a computational approach that allows researchers to study complex chemical and biological systems across different scales of time and space, from the quantum mechanical level to the macroscopic level. numberanalytics.com This approach can provide a comprehensive understanding of the reactivity of a molecule and its interactions with its environment.

For this compound, multiscale modeling could be used to simulate its interaction with a biological target, such as an enzyme or a receptor. This could provide insights into the mechanism of action and guide the design of more potent derivatives. For example, multiscale modeling has been successfully used to predict the structure of amyloid fibrils formed by peptides, demonstrating its power in understanding complex biological assemblies. nih.gov

On a smaller scale, quantum mechanics calculations can be used to study the electronic structure and reactivity of the molecule, helping to predict the outcomes of chemical reactions. This information can then be used to develop more accurate models at a larger scale, such as molecular dynamics simulations, to study the behavior of the molecule in solution or in a biological membrane. By integrating different modeling techniques, a more complete picture of the chemical and biological properties of this compound can be obtained. nih.gov

Q & A

Advanced Research Question

- 1H/13C NMR : Assign signals for the aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm). The amino group (-NH2) may appear as a broad singlet (δ 4.5–5.5 ppm) but can be confirmed via deuterium exchange .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+ at m/z 208.1) and fragmentation patterns (e.g., loss of COOCH3 group at m/z 165) .

- Contradictions : Discrepancies in substituent positions (e.g., methyl vs. methoxy groups) require comparative analysis with analogs like Methyl 4-hydroxy-3,5-dimethylbenzoate .

What strategies mitigate steric hindrance during functionalization of the aromatic ring in this compound?

Advanced Research Question

The 3,5-dimethyl groups create steric challenges for electrophilic substitution. Solutions include:

- Directed ortho-metalation : Use of strong bases (e.g., LDA) to deprotonate the amino group, directing reactions to the para position .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity for bulky substituents .

- Protection/deprotection : Temporarily blocking the amino group with Boc or Fmoc to enable regioselective modifications .

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- Electron-donating methyl groups : Activate the ring for electrophilic attacks but deactivate it toward nucleophilic substitution.

- Amino group (-NH2) : Enhances para/ortho reactivity via resonance. For Suzuki-Miyaura couplings, Pd-catalyzed reactions require halogenated derivatives (e.g., iodo or bromo analogs) .

- Comparative data : Fluorine substituents (as in Methyl 2-amino-3,5-difluoro-4-methoxybenzoate) increase electrophilicity and alter binding affinity in medicinal chemistry applications .

What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% threshold) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C for stable batches) .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor ester hydrolysis via IR (loss of C=O at 1700 cm⁻¹) .

How does this compound compare to its halogenated analogs in biological activity?

Advanced Research Question

- Antimicrobial activity : Fluorinated analogs (e.g., Methyl 2-amino-3,5-difluoro-4-methoxybenzoate) show enhanced Gram-negative bacterial inhibition due to increased lipophilicity .

- Enzyme inhibition : The amino group facilitates hydrogen bonding with catalytic sites (e.g., kinase ATP pockets), while methyl groups reduce metabolic degradation .

- Data contradiction : Some studies report diminished activity in chlorinated derivatives, likely due to steric clashes in target binding .

What computational methods predict the physicochemical properties of this compound?

Advanced Research Question

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict dipole moments (∼3.5 D) and HOMO-LUMO gaps (∼4.2 eV) .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina; validate with experimental IC50 values .

- Solubility prediction : COSMO-RS models estimate aqueous solubility (logS = -3.2), guiding formulation design .

What are the key challenges in scaling up the synthesis of this compound, and how are they addressed?

Basic Research Question

- Byproduct formation : Optimize stoichiometry (1:1.05 molar ratio of aldehyde to glycine ester) and employ in-line IR monitoring .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce metal leaching in flow reactors .

- Crystallization : Use antisolvent (hexane) addition to isolate pure product with >98% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.